molecular formula C15H11FN6O2 B14919513 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14919513
M. Wt: 326.29 g/mol
InChI Key: BUQKPELVEAGJLW-UHFFFAOYSA-N
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Description

7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The triazolopyrimidine core is then constructed through cyclization reactions. Common reagents used in these steps include hydrazine, fluorobenzene, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the nervous system to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • **7-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • **7-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • **7-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs .

Properties

Molecular Formula

C15H11FN6O2

Molecular Weight

326.29 g/mol

IUPAC Name

7-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H11FN6O2/c16-9-3-1-8(2-4-9)13-10(6-18-21-13)12-5-11(14(23)24)20-15-17-7-19-22(12)15/h1-7,12H,(H,18,21)(H,23,24)(H,17,19,20)

InChI Key

BUQKPELVEAGJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C3C=C(NC4=NC=NN34)C(=O)O)F

Origin of Product

United States

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